5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide
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Overview
Description
5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide is an organic compound that features a bromophenyl group, a sulfonamide group, and a hydroxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide typically involves the reaction of 3-bromoaniline with 2-hydroxybenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with 2-hydroxybenzamide to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-[[(3-Bromophenyl)amino]sulfonyl]-2-oxobenzamide.
Reduction: Formation of 5-[[(Phenyl)amino]sulfonyl]-2-hydroxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. The bromophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The hydroxy group can participate in additional hydrogen bonding, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 5-[[(3-Chlorophenyl)amino]sulfonyl]-2-hydroxybenzamide
- 5-[[(3-Methylphenyl)amino]sulfonyl]-2-hydroxybenzamide
- 5-[[(3-Fluorophenyl)amino]sulfonyl]-2-hydroxybenzamide
Uniqueness
5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to different biological activities and chemical reactivities compared to its analogs.
Properties
IUPAC Name |
5-[(3-bromophenyl)sulfamoyl]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c14-8-2-1-3-9(6-8)16-21(19,20)10-4-5-12(17)11(7-10)13(15)18/h1-7,16-17H,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLZPGWZDYJMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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